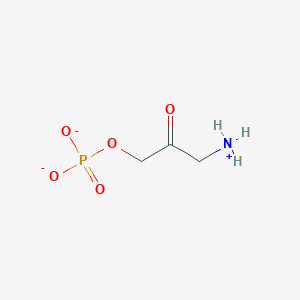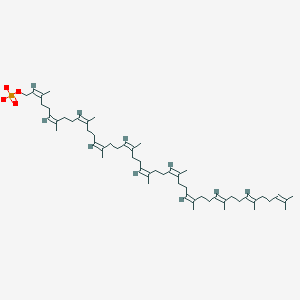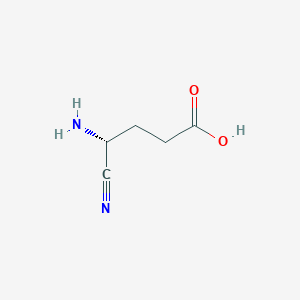
(R)-gamma-amino-gamma-cyanobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-gamma-amino-gamma-cyanobutanoic acid is a gamma-amino-gamma-cyanobutanoic acid. It is an enantiomer of a (S)-gamma-amino-gamma-cyanobutanoic acid.
Applications De Recherche Scientifique
Enzymatic Function and Inhibition
(R)-gamma-amino-gamma-cyanobutanoic acid has been studied for its interactions with gamma-aminobutyric acid aminotransferase (GABA-AT), an enzyme responsible for the degradation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). Studies have shown that certain enantiomers of similar compounds are not substrates for transamination by GABA-AT, but they can act as inhibitors. For instance, the (R)-enantiomer of 4-amino-3-fluorobutanoic acid is a more effective inhibitor of GABA transamination than its (S)-enantiomer (Clift et al., 2007). This distinction in enzymatic activity based on enantiomers emphasizes the potential application of (R)-gamma-amino-gamma-cyanobutanoic acid in studying enzyme-substrate interactions and in developing enzyme inhibitors.
Biocatalysis and Amino Acid Synthesis
(R)-gamma-amino-gamma-cyanobutanoic acid and its analogs are of interest in the field of biocatalysis, particularly for the synthesis of amino acids. An example is the stereoselective synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid using a biocatalytic approach, where an aldol reaction is coupled with stereoselective transamination (Hernández et al., 2017). This demonstrates the utility of such compounds in the manufacturing of industrially relevant chiral building blocks.
Neurotransmitter System Research
Research on compounds like (R)-gamma-amino-gamma-cyanobutanoic acid contributes to our understanding of neurotransmitter systems. For example, studies on substituted 4-aminobutanoic acids provide insights into the structure and function of gamma-aminobutyric acid aminotransferase, which is crucial for the degradation of GABA (Silverman & Levy, 1981). Understanding these processes is vital for developing treatments for neurological disorders.
GABA Receptor Research
Studies have also explored the relationship between GABA receptors and similar compounds to (R)-gamma-amino-gamma-cyanobutanoic acid. For instance, research on gamma-hydroxybutyric acid (GHB) and gamma-aminobutyric acid(B) receptor (GABA(B)R) binding sites provides molecular evidence that these sites are distinctive from one another (Wu et al., 2004). This kind of research can inform the development of drugs targeting specific GABA receptors.
Food and Health Applications
Gamma-aminobutyric acid, closely related to (R)-gamma-amino-gamma-cyanobutanoic acid, has been identified as a potent bioactive compound in foods with various physiological functions. It's used in the development of GABA-enriched food products for health benefits (Diana et al., 2014). Research in this area contributes to the growing field of functional foods.
Propriétés
Nom du produit |
(R)-gamma-amino-gamma-cyanobutanoic acid |
|---|---|
Formule moléculaire |
C5H8N2O2 |
Poids moléculaire |
128.13 g/mol |
Nom IUPAC |
(4R)-4-amino-4-cyanobutanoic acid |
InChI |
InChI=1S/C5H8N2O2/c6-3-4(7)1-2-5(8)9/h4H,1-2,7H2,(H,8,9)/t4-/m1/s1 |
Clé InChI |
DXWQLTOXWVWMOH-SCSAIBSYSA-N |
SMILES isomérique |
C(CC(=O)O)[C@H](C#N)N |
SMILES canonique |
C(CC(=O)O)C(C#N)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



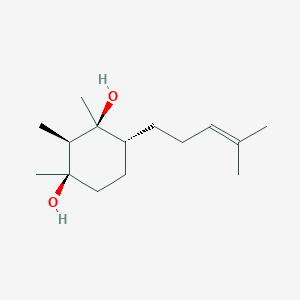
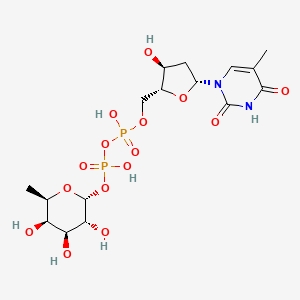
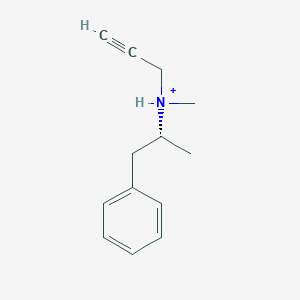
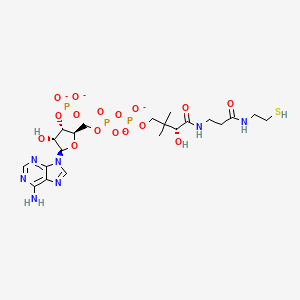

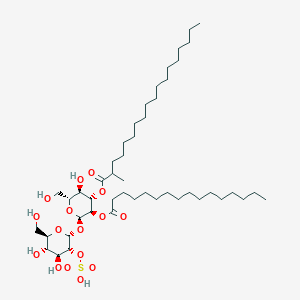
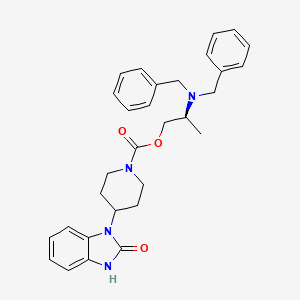
![N-[2-(4-{[5-(aminomethyl)furan-3-yl]methoxy}phenyl)ethyl]-L-glutamine](/img/structure/B1261710.png)
![N-[(2z)-4-(3-Fluoro-5-Morpholin-4-Ylphenyl)pyrimidin-2(1h)-Ylidene]-4-(3-Morpholin-4-Yl-1h-1,2,4-Triazol-1-Yl)aniline](/img/structure/B1261713.png)
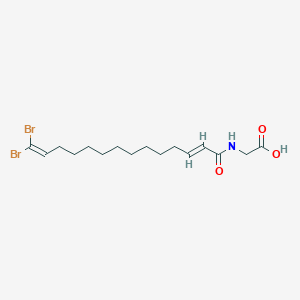
![(R)-2-[3-(4-Hydroxyphenyl)acryloyloxy]-3-(4-hydroxyphenyl)propionic acid](/img/structure/B1261716.png)
